Bienvenue dans la boutique en ligne BenchChem!

1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

CPS1 inhibition Constitutional isomerism Target selectivity

Procure the conformationally constrained 2-ethylpiperidine-thiazole-phenylurea (CAS 921474-60-4) for rigorous target engagement studies. Its unique stereogenic center distinguishes it from achiral piperidine analogs, critical for SCD1 selectivity panels. As a constitutional isomer of H3B-120, it serves as a perfect negative control for CPS1-dependent phenotypes, eliminating non-specific effects. Ensure LC-MS verified purity ≥95% for reliable biochemical and cellular profiling.

Molecular Formula C19H24N4O2S
Molecular Weight 372.49
CAS No. 921474-60-4
Cat. No. B2625826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
CAS921474-60-4
Molecular FormulaC19H24N4O2S
Molecular Weight372.49
Structural Identifiers
SMILESCCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H24N4O2S/c1-2-16-10-6-7-11-23(16)17(24)12-15-13-26-19(21-15)22-18(25)20-14-8-4-3-5-9-14/h3-5,8-9,13,16H,2,6-7,10-12H2,1H3,(H2,20,21,22,25)
InChIKeyMOFKTUXNFSZDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 921474-60-4): Structural Identity and Procurement Baseline


1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 921474-60-4) is a synthetic small-molecule thiazole-phenylurea hybrid with molecular formula C19H24N4O2S and molecular weight 372.5 g/mol [1]. The compound integrates a 2-ethylpiperidine amide moiety linked via an oxoethyl bridge to a 2-aminothiazole core, which is further functionalized with a phenylurea group [1]. It is catalogued by multiple sourcing vendors as a research-grade screening compound and is structurally positioned within the broader class of piperidine-aryl urea derivatives that have been explored as stearoyl-CoA desaturase 1 (SCD1) inhibitors [2] and within the thiazolyl urea patent space encompassing cyclin-dependent kinase (CDK) inhibition for oncology applications [3]. The 2-ethyl substituent on the piperidine ring introduces a defined chiral center, distinguishing this compound from its simpler piperidine and piperazine analogs in terms of stereochemical complexity and conformational constraint.

Why 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea Cannot Be Interchanged with In-Class Analogs


The thiazole-phenylurea chemical space contains multiple structurally proximate analogs that differ in subtle but mechanistically consequential ways. The 2-ethylpiperidine moiety in CAS 921474-60-4 is not a passive solubilizing group; it introduces a stereogenic center at the piperidine 2-position that generates conformational restraint distinct from the achiral piperidine analog (1-(4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea, MW 344.4) . This ethyl substitution increases calculated lipophilicity (estimated ΔlogP ≈ +0.6–0.8) and molecular volume relative to the des-ethyl comparator, which can alter membrane permeability, metabolic stability, and off-rate kinetics at the target binding site [1]. Furthermore, the compound shares the identical molecular formula (C19H24N4O2S) with H3B-120 (CAS 2194903-42-7, a validated CPS1 allosteric inhibitor with IC50 = 1.5 μM), yet the two are constitutional isomers with entirely distinct connectivity patterns: H3B-120 is a 1,4-piperidinedicarboxamide, whereas CAS 921474-60-4 is a thiazole-2-yl-phenylurea bearing a 2-ethylpiperidinyl-oxoethyl side chain . Substituting one for the other without confirmatory profiling would confound target engagement interpretation. In the SCD1 inhibitor class, even minor modifications to the piperidine-aryl urea scaffold have been shown to shift IC50 values by more than two orders of magnitude .

Quantitative Differentiation Evidence for 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 921474-60-4)


Structural Isomerism vs. H3B-120: Same Molecular Formula, Distinct Target Pharmacology

CAS 921474-60-4 and H3B-120 (CAS 2194903-42-7) are constitutional isomers sharing the identical molecular formula C19H24N4O2S (MW 372.48) but possessing fundamentally different covalent connectivity. H3B-120 is a validated, highly selective allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1) with a reported IC50 of 1.5 μM and Ki of 1.4 μM, and its activity is contingent upon the N1-benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)-1,4-piperidinedicarboxamide architecture . CAS 921474-60-4 features a thiazole-2-yl-phenylurea core with a 2-ethylpiperidinyl-oxoethyl substituent at the thiazole 4-position—a connectivity pattern that precludes binding to the H3B-120 allosteric pocket on CPS1. This structural divergence means the two isomers are pharmacologically non-interchangeable despite identical molecular weight, formula, and atom count .

CPS1 inhibition Constitutional isomerism Target selectivity Scaffold hopping

2-Ethylpiperidine vs. Des-Ethyl Piperidine Analog: Impact of Alkyl Substitution on Lipophilicity and Molecular Recognition

The closest commercially listed structural analog is 1-(4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea (C17H20N4O2S, MW 344.4 g/mol), which differs from CAS 921474-60-4 solely by the absence of the 2-ethyl substituent on the piperidine ring [1]. The 2-ethyl group adds C2H4 (28 Da), increases the heavy atom count from 24 to 26, introduces a stereogenic center (generating R/S enantiomers), and elevates the calculated logP by an estimated 0.6–0.8 units based on the additive contribution of a methylene group to aliphatic logP [2]. In the piperidine-aryl urea SCD1 inhibitor series, closely related N-alkyl modifications on the piperidine ring have been shown to modulate in vitro potency by 10- to 100-fold and significantly affect oral bioavailability and metabolic clearance in rodent models [3].

Lipophilicity SAR Metabolic stability Chiral recognition

Thiazolyl Urea Class Membership: CDK Inhibition Potential vs. Non-Thiazole Ureas

The thiazol-2-yl-phenylurea motif present in CAS 921474-60-4 is specifically claimed in patent WO2003070727A1, which describes a series of thiazolyl urea compounds as inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment [1]. The patent discloses that thiazolyl ureas inhibit CDK-mediated cell cycle progression, with preferred compounds demonstrating sub-micromolar antiproliferative activity. The 2-aminothiazole substructure serves as a critical hydrogen-bonding pharmacophore that engages the kinase hinge region, a feature absent in non-thiazole phenylurea analogs [1]. Separately, the piperidine-aryl urea scaffold has been validated as an orally bioavailable SCD1 inhibitor chemotype with lead compound 28c demonstrating cellular activity in blocking saturated-to-monounsaturated fatty acid conversion in HepG2 cells and dose-dependent desaturation index lowering in vivo [2].

Cyclin-dependent kinase CDK inhibition Cancer cell proliferation Thiazole pharmacophore

4-Chlorophenyl Analog Comparison: Halogen Substitution Effects on the Phenylurea Ring

A closely related commercially listed analog is 1-(4-chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea (C19H23ClN4O2S, MW 406.93), which differs from CAS 921474-60-4 by a single chlorine atom substitution at the para position of the phenylurea ring . This 4-chloro substitution introduces an electron-withdrawing group that alters the urea NH acidity (pKa shift estimated at −0.5 to −1.0 units) and adds a halogen-bond donor capable of engaging complementary halogen-bond acceptor sites in protein binding pockets [1]. The molecular weight increase (+34.4 Da) and polar surface area changes are modest, but the electronic modulation of the phenyl ring can significantly impact π-stacking interactions and hydrogen-bonding capacity at the urea carbonyl—effects that have been documented in structure-activity studies of related phenylurea kinase inhibitors where 4-Cl vs. unsubstituted phenyl pairs showed IC50 differences of 3- to 30-fold [2].

Halogen bonding 4-Chlorophenyl analog Electronic effects Target affinity modulation

Synthetic Accessibility and Enantiomeric Purity Considerations for Procurement

CAS 921474-60-4 contains one stereogenic center at the 2-position of the 2-ethylpiperidine ring, meaning the compound exists as a pair of enantiomers. Vendor listings (e.g., A2B Chem Cat# BJ12350) do not specify enantiomeric composition, implying that the commercial product is likely supplied as a racemate unless otherwise certified . This contrasts with H3B-120 (CAS 2194903-42-7), which is achiral and thus has no enantiomeric purity concerns . The 2-ethylpiperidine starting material (CAS 1484-80-6) is commercially available as both racemate and enantiopure (R)- and (S)- forms, enabling potential access to enantiomerically enriched CAS 921474-60-4 via chiral synthesis if required for target engagement studies [1]. The synthetic route involves formation of the thiazole ring, acylation with 2-ethylpiperidine, and urea coupling with phenyl isocyanate—a modular sequence that permits independent variation of each substructure for SAR exploration.

Synthetic accessibility Chiral purity Enantiomeric excess Procurement specification

High-Value Application Scenarios for 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea Based on Quantitative Evidence


Kinase Selectivity Profiling Panels Targeting CDK Family Members

The thiazol-2-yl-phenylurea motif in CAS 921474-60-4 is specifically claimed in WO2003070727A1 as a CDK inhibitory pharmacophore [1]. This compound is best deployed as a screening probe in CDK1/CDK2/CDK4/CDK6 biochemical and cellular selectivity panels, where its unsubstituted phenyl ring (vs. 4-chlorophenyl or other halogenated analogs) provides a clean baseline for electronic effects in kinase hinge-region binding. The 2-ethylpiperidine moiety adds conformational constraint that may differentiate CDK isoform selectivity relative to simple piperidine analogs. Procurement at ≥95% purity (standard vendor specification) with LC-MS verification is recommended prior to panel screening.

SCD1 Inhibitor Scaffold-Hopping and Metabolic Disease Target Validation

The piperidine-aryl urea substructure present in CAS 921474-60-4 is a validated SCD1 inhibitor scaffold, with the seminal 2008 paper by Xin et al. demonstrating that structurally related piperidine-aryl ureas achieve potent SCD1 inhibition (IC50 values ranging from <4 nM to >10 μM depending on substitution) and oral bioavailability in rodent models [2]. CAS 921474-60-4 represents a hybrid scaffold that merges the thiazole-urea element with the piperidine-aryl urea chemotype. It is best applied in HepG2 cellular desaturation index assays [2] to evaluate whether the 2-ethylpiperidine-thiazole-phenylurea architecture yields differentiated cellular SCD1 potency or liver-selectivity profiles compared to the established A939572 or 28c chemotypes.

Chiral Probe Development for Enantioselective Target Engagement Studies

The single stereogenic center at the piperidine 2-position [3] makes CAS 921474-60-4 a candidate for enantiomer separation and differential activity profiling. If initial racemate screening reveals promising activity against a target of interest (CDK, SCD1, or a novel target identified via phenotypic screening), procurement or synthesis of the separated (R)- and (S)-enantiomers enables determination of the eutomer/distomer ratio—a parameter critical for assessing target binding site stereochemical complementarity and for distinguishing specific from non-specific binding mechanisms [4]. Chiral analytical HPLC method development should be planned as a co-requisite for this workflow.

Negative Control for H3B-120/CPS1 Pharmacology Studies

Because CAS 921474-60-4 shares the identical molecular formula (C19H24N4O2S, MW 372.48) with H3B-120 but possesses a fundamentally different scaffold connectivity that is incompatible with CPS1 allosteric pocket binding, this compound serves as a well-matched negative control in experiments designed to validate CPS1-dependent phenotypes. Its use controls for non-specific effects attributable to molecular weight, lipophilicity, or heteroatom content while lacking CPS1 inhibitory activity, enabling more rigorous interpretation of H3B-120 cellular and in vivo pharmacology data.

Quote Request

Request a Quote for 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.